molecular formula C8H9N3S B1277100 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 802025-35-0

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B1277100
M. Wt: 179.24 g/mol
InChI Key: QTDAGJYOIHDOMP-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound features a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. The presence of amino and nitrile groups on this scaffold makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives has been reported through different methods. One approach involves the reaction of 2-aminothiophene-3-carboxylate esters, which undergo a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization to yield thieno[2,3-b]pyridine-5-carbonitriles . Another method includes a one-pot synthesis using ethyl acetoacetate and titanium(IV) chloride to produce ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates . Additionally, multicomponent reactions have been utilized to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been explored through various techniques, including X-ray crystallography. The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and its derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the amino group can act as a nucleophile, while the nitrile group can undergo reactions such as hydrolysis or reduction. The heterocyclic core itself can engage in electrophilic aromatic substitution or serve as a ligand in metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are determined by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the ring system can affect the electron density and, consequently, the acidity, basicity, and solubility of these compounds. The nitrile group contributes to the polarity and potential for hydrogen bonding, which can be relevant in solubility and reactivity. The amino group can also participate in hydrogen bonding, influencing the compound's physical properties and its interaction with biological systems .

Scientific Research Applications

Chemical Reactions and Derivatives

2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile has been studied for its reactions with various chemical entities. One study explored its reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones, leading to the formation of various derivatives like 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives and pyrazolopyranopyrimidine derivatives (Youssef, 2009).

Allosteric Modulators and Antagonists

In pharmacological research, a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A1 adenosine receptor. The research focused on exploring the structure-activity relationships of the 3- and 6-positions of these compounds, which were found to recognize an allosteric site on the agonist-occupied A1 adenosine receptor (Aurelio et al., 2009).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been utilized in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. This involved converting it into the corresponding 2-(pyrrol-1-yl) derivative and further processing it to create various compounds (El-Kashef et al., 2007).

Structural Analysis through X-ray Crystallography

In structural chemistry, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction. This research provides insights into the structural aspects of such compounds (Ganapathy et al., 2015).

Future Directions

The future directions for the study of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile could involve further exploration of its biological activities, such as its potential as an antimitotic agent , and its role as an orthosteric antagonist of the A(1) adenosine receptor . Further studies could also focus on optimizing its synthesis and exploring its structure-activity relationships .

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h11H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDAGJYOIHDOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429281
Record name 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

CAS RN

802025-35-0
Record name 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Reactant of Route 6
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Citations

For This Compound
1
Citations
HX Xie, J Zhang, Y Li, JH Zhang, SK Liu, J Zhang… - Bioorganic …, 2021 - Elsevier
α-Glucosidase inhibitors, which can inhibit the digestion of carbohydrates into glucose, are one of important groups of anti-type 2 diabetic drugs. In the present study, we report our effort …
Number of citations: 17 www.sciencedirect.com

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